(2,5-Dichloro-3-fluorophenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2,5-Dichloro-3-fluorophenyl)methanol typically involves the reduction of 2,5-dichloro-3-fluorobenzaldehyde using a reducing agent such as sodium borohydride . The reaction is carried out in a solvent like ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the corresponding aldehyde to the alcohol .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 2,5-Dichloro-3-fluorobenzaldehyde or 2,5-Dichloro-3-fluorobenzoic acid.
Reduction: 2,5-Dichloro-3-fluorotoluene.
Substitution: Various substituted phenylmethanols.
Scientific Research Applications
(2,5-Dichloro-3-fluorophenyl)methanol is used in several scientific research fields:
Mechanism of Action
The mechanism of action of (2,5-Dichloro-3-fluorophenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzyl alcohol
- 3-Fluorobenzyl alcohol
- 2,5-Dichloro-4-fluorophenol
Uniqueness
(2,5-Dichloro-3-fluorophenyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in fine-tuning the activity of pharmaceutical compounds and agrochemicals .
Properties
IUPAC Name |
(2,5-dichloro-3-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLZPGKRSDWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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